3-(3,4-dichlorophenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . It is characterized by the presence of a dichlorophenoxy group attached to a propanol backbone. This compound is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenoxy)propan-1-ol typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin under basic conditions to form the corresponding glycidyl ether. This intermediate is then subjected to hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dichlorophenoxy)propanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dichlorophenoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dichlorophenoxy)propan-2-ol
- 3-(3,4-dichlorophenoxy)propan-1-amine
- 3-(3,4-dichlorophenoxy)propan-1-thiol
Uniqueness
3-(3,4-dichlorophenoxy)propan-1-ol is unique due to its specific structural features, such as the presence of a hydroxyl group and dichlorophenoxy moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
81785-47-9 |
---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.